3-((3-Cyanoazetidin-1-yl)sulfonyl)benzoic acid
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Overview
Description
3-((3-Cyanoazetidin-1-yl)sulfonyl)benzoic acid is a chemical compound that features a cyano group attached to an azetidine ring, which is further connected to a benzoic acid moiety through a sulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Cyanoazetidin-1-yl)sulfonyl)benzoic acid typically involves the reaction of 3-cyanoazetidine with benzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the azetidine nitrogen attacks the sulfonyl chloride, forming the sulfonamide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((3-Cyanoazetidin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids with additional functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Sulfonamide derivatives with various substituents.
Scientific Research Applications
3-((3-Cyanoazetidin-1-yl)sulfonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-((3-Cyanoazetidin-1-yl)sulfonyl)benzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The cyano group and sulfonyl linkage are crucial for its binding affinity and specificity. The molecular targets and pathways involved would vary based on the biological context and the specific enzymes or receptors it interacts with.
Comparison with Similar Compounds
Similar Compounds
3-Cyanoazetidine: Lacks the benzoic acid and sulfonyl groups, making it less versatile in chemical reactions.
Benzenesulfonyl Chloride: Used as a reagent in the synthesis of sulfonamides but lacks the azetidine and cyano functionalities.
Benzoic Acid: A simple carboxylic acid without the additional functional groups present in 3-((3-Cyanoazetidin-1-yl)sulfonyl)benzoic acid.
Uniqueness
This compound is unique due to its combination of a cyano group, azetidine ring, sulfonyl linkage, and benzoic acid moiety
Properties
IUPAC Name |
3-(3-cyanoazetidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c12-5-8-6-13(7-8)18(16,17)10-3-1-2-9(4-10)11(14)15/h1-4,8H,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRKOMLRLWMWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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